4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid
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Overview
Description
4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid is an organic compound that features a piperazine ring substituted with an ethyl group and an iodine atom attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, where ethyl halides react with the piperazine ring.
Iodination of the Benzoic Acid Moiety: The iodination of the benzoic acid moiety can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols, respectively.
Scientific Research Applications
4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)-3-iodobenzoic acid: Similar structure but with a methyl group instead of an ethyl group.
4-(4-Ethylpiperazin-1-yl)-3-chlorobenzoic acid: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in various applications. The ethyl group on the piperazine ring also contributes to its distinct chemical properties compared to similar compounds .
Properties
CAS No. |
1131614-87-3 |
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Molecular Formula |
C13H17IN2O2 |
Molecular Weight |
360.19 g/mol |
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-3-iodobenzoic acid |
InChI |
InChI=1S/C13H17IN2O2/c1-2-15-5-7-16(8-6-15)12-4-3-10(13(17)18)9-11(12)14/h3-4,9H,2,5-8H2,1H3,(H,17,18) |
InChI Key |
LXNSCAPSLWHBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)I |
Origin of Product |
United States |
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